molecular formula C16H17N5O3 B2737223 benzyl ((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamate CAS No. 2034332-75-5

benzyl ((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamate

Cat. No. B2737223
CAS RN: 2034332-75-5
M. Wt: 327.344
InChI Key: JLOJGSGOBFHMAK-UHFFFAOYSA-N
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Description

Pyrazole derivatives have attracted attention due to their diverse biological activities. Some have been shown to be cytotoxic to several human cell lines . Several drugs currently on the market have this heterocyclic system as the key structural motif .


Synthesis Analysis

In a study, a new series of pyrazole derivatives was designed and synthesized . The final compounds were screened for their anti-inflammatory effect through their ability to inhibit NO and PGE2 production and cytokines production in LPS-induced RAW264.7 macrophage at 10μM concentration .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined by X-ray diffraction .


Chemical Reactions Analysis

The activity of these compounds substituent on the phenyl was: electron-drawing group > neutral group > donor-drawing group .


Physical And Chemical Properties Analysis

The structures of all synthesized compounds were characterized by physicochemical properties and spectral means (IR and NMR) .

Scientific Research Applications

Anticancer Activity

Benzyl ((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamate has been investigated for its potential as an anticancer agent. Researchers have synthesized novel derivatives of this compound and evaluated their cytotoxicity against human breast cancer cell lines (such as MCF-7). Some derivatives demonstrated promising activity, with IC50 values comparable to or even better than the standard drug cisplatin .

Antileishmanial and Antimalarial Properties

Pyrazole-bearing compounds, including benzyl ((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamate, have shown diverse pharmacological effects. These compounds exhibit potent antileishmanial and antimalarial activities. Further studies could explore their potential in combating these parasitic diseases .

1,3,5-Trisubstituted-1H-Pyrazoles Synthesis

Benzyl ((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamate can serve as a precursor for synthesizing 1,3,5-trisubstituted-1H-pyrazoles. These compounds have diverse applications, and their efficient synthesis has been achieved using vitamin B1 as a catalyst .

Molecular Modeling Studies

Researchers have conducted molecular modeling studies on the newly synthesized derivatives of this compound. These studies help predict their interactions with biological targets and provide insights into their pharmacological properties. The results align with the observed cytotoxic activity and guide further optimization .

Safety And Hazards

The cytotoxic effect of the final compounds was measured by applying MTT assay in LPS-Induced RAW264.7 macrophage cells .

properties

IUPAC Name

benzyl N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O3/c1-2-21-10-13(8-18-21)15-19-14(24-20-15)9-17-16(22)23-11-12-6-4-3-5-7-12/h3-8,10H,2,9,11H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLOJGSGOBFHMAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzyl ((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamate

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